![molecular formula C8H8BrN B128384 3-Brom-6,7-Dihydro-5H-cyclopenta[b]pyridin CAS No. 158331-18-1](/img/structure/B128384.png)
3-Brom-6,7-Dihydro-5H-cyclopenta[b]pyridin
Übersicht
Beschreibung
The compound "3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into related brominated pyridine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines is described, involving a key iodine-mediated cyclization step . Another paper discusses the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine through carbon-carbon coupling reactions . Additionally, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is reported, with a focus on the molecular geometry in the solid state . These studies highlight the importance of halogenation, cyclization, and coupling reactions in the synthesis of brominated pyridine derivatives.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is crucial for understanding their properties and potential applications. The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is investigated using single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, the structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives is performed using NMR spectroscopy and monocrystalline X-ray crystallography, complemented by Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is explored in several papers. For example, the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves various reactions with different nucleophiles to construct complex molecular architectures . Another study describes the bromination of bis(pyridin-2-yl) diselenide and the subsequent cycloaddition reaction with cyclopentene, leading to the formation of a selenazolopyridinium cation .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine provides insights into spectroscopic properties, electronic structure, and nonlinear optical properties using DFT calculations . The study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine also discusses the crystal packing and density of the compound .
Wissenschaftliche Forschungsanwendungen
Hypoglykämische Aktivität
3-Brom-6,7-Dihydro-5H-cyclopenta[b]pyridin: Derivate wurden als hypoglykämisch wirksam identifiziert . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Behandlungen für Diabetes hin, bei denen diese Verbindungen zur Senkung des Blutzuckerspiegels eingesetzt werden könnten.
Calciumkanal-Antagonismus
Diese Derivate wirken auch als Antagonisten von Calciumkanälen . Diese Eigenschaft ist für die kardiovaskuläre Forschung von Bedeutung, da Calciumkanalblocker zur Behandlung verschiedener Erkrankungen wie Bluthochdruck und Angina pectoris eingesetzt werden.
Fluoreszierende Sonden
Die Derivate der Verbindung dienen als fluoreszierende Sonden . In der biochemischen Forschung sind fluoreszierende Sonden wichtige Werkzeuge zur Visualisierung und Verfolgung biologischer Prozesse, was für das Verständnis zellulärer Funktionen und Krankheitsmechanismen entscheidend sein kann.
Protein-Kinase-Inhibition
Eine weitere Anwendung ist die Inhibition der Proteinkinase FGFR1 . Proteinkinasen sind Enzyme, die andere Proteine durch chemisches Anhängen von Phosphatgruppen modifizieren, und ihre Inhibitoren sind wertvoll in der Krebstherapie, da sie Zellfunktionen regulieren können.
Organische Synthese
Die Mehrkomponentensynthese unter Einbeziehung von This compound führt zur Bildung verschiedener heterocyclischer Verbindungen . Diese Reaktionen sind grundlegend in der organischen Chemie, um komplexe Moleküle mit potenziellen pharmazeutischen Anwendungen zu erzeugen.
Röntgenstrukturanalyse
Die Struktur von Heterocyclen, die auf dieser Verbindung basieren, wurde mittels Röntgenstrukturanalyse untersucht . Diese Anwendung ist in der Materialwissenschaft und im Wirkstoffdesign von entscheidender Bedeutung, da sie Einblicke in die Molekülgeometrie und die elektronische Struktur liefert.
Alkylierungsmittelreaktion
In der synthetischen Chemie reagiert die Verbindung mit Alkylierungsmitteln zu Thioestern . Diese Reaktion ist Teil eines umfassenderen Syntheseprozesses, der zur Bildung neuer Moleküle mit therapeutischen Eigenschaften führen kann.
Zwischenprodukt für Antibiotika
Schließlich ist This compound ein wichtiges Zwischenprodukt bei der Synthese von Cefpirom , einem Antibiotikum, das zur Behandlung schwerer bakterieller Infektionen eingesetzt wird.
Wirkmechanismus
Mode of Action
It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19806) suggests that it may have good bioavailability
Result of Action
One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion
Action Environment
It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSQPREWBGRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467965 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158331-18-1 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


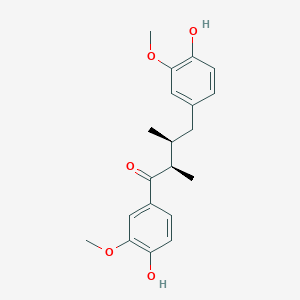
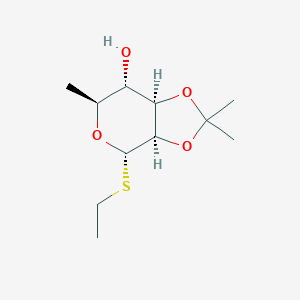

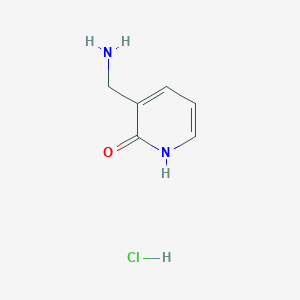
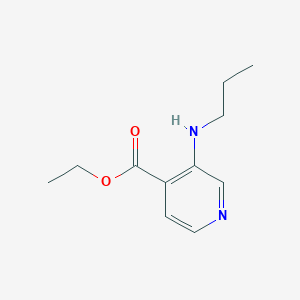

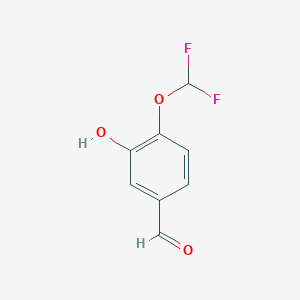
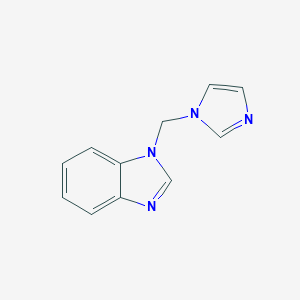
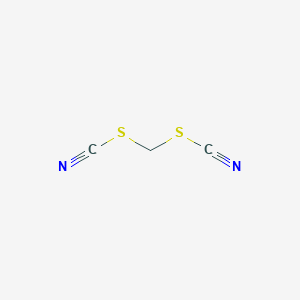
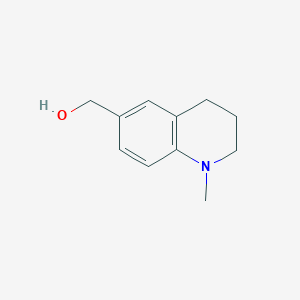
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)


